Product packaging for Butyl[bis(chloromethyl)]methylsilane(Cat. No.:CAS No. 2917-66-0)

Butyl[bis(chloromethyl)]methylsilane

Cat. No.: B12787697
CAS No.: 2917-66-0
M. Wt: 199.19 g/mol
InChI Key: BYRMANBYAFPAII-UHFFFAOYSA-N
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Description

Butyl[bis(chloromethyl)]methylsilane (CAS 2917-66-0) is an organosilicon compound with the molecular formula C7H16Cl2Si and a molecular weight of 199.19 g/mol . This chemical is provided for Research Use Only (RUO) and is strictly intended for use in laboratory research settings. RUO products are essential tools for scientific investigations, such as fundamental research and pharmaceutical development, but are not intended for diagnostic, therapeutic, or personal use . As a halogenated silane, this compound is a versatile intermediate expected to be of significant value in organic and organometallic synthesis. Researchers can exploit its reactive chloromethyl and silane functional groups to build more complex molecular architectures. Potential research applications include its use as a precursor in the development of novel silicone-based polymers or as a reagent in hydrosilylation reactions, similar to other functional silanes . Proper handling is crucial. Store the material in a cool, well-ventilated place in its original container and use it as soon as possible after opening to maintain stability . Researchers are responsible for consulting the Safety Data Sheet (SDS) and adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Cl2Si B12787697 Butyl[bis(chloromethyl)]methylsilane CAS No. 2917-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2917-66-0

Molecular Formula

C7H16Cl2Si

Molecular Weight

199.19 g/mol

IUPAC Name

butyl-bis(chloromethyl)-methylsilane

InChI

InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3

InChI Key

BYRMANBYAFPAII-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(CCl)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl Bis Chloromethyl Methylsilane and Its Analogs

Organolithium-Mediated Carbon-Silicon Bond Formation

The formation of carbon-silicon (C-Si) bonds via organolithium reagents is a powerful and widely utilized method in organosilicon chemistry. This approach is particularly effective for the synthesis of complex silanes due to the high nucleophilicity of the organolithium species, which readily reacts with electrophilic chlorosilanes.

The successful synthesis of Butyl[bis(chloromethyl)]methylsilane hinges on the careful selection of precursors. A key starting material for this transformation is a dichlorosilane (B8785471) that already contains one of the target functional groups. Dichloro(chloromethyl)methylsilane, with the chemical formula (ClCH₂)Si(CH₃)Cl₂, is an ideal precursor. chemimpex.comnih.govsigmaaldrich.com This compound provides a reactive platform where the two chlorine atoms bonded to the silicon can be sequentially substituted by organic groups.

The general strategy involves a two-step nucleophilic substitution. First, one of the silicon-chlorine bonds reacts with a butylating agent, such as butyllithium (B86547), to form the butyl-silicon bond. The second silicon-chlorine bond is then targeted by a chloromethylating agent. Alternatively, a precursor like Butyl(dichloro)methylsilane could be reacted with a chloromethylating agent. For creating the bis(chloromethyl) structure, a precursor such as methyltrichlorosilane (B1216827) could be envisioned, where two chlorine atoms are replaced by chloromethyl groups and the third by a butyl group. The choice of precursor dictates the reaction sequence and conditions required to achieve the desired final product. Dichloro(chloromethyl)methylsilane is a versatile intermediate used in the synthesis of silicone polymers and as a coupling agent to enhance material properties like adhesion and thermal stability. chemimpex.com

Table 1: Properties of a Key Precursor

Property Value Reference
Compound Name Dichloro(chloromethyl)methylsilane nih.govsigmaaldrich.com
CAS Number 1558-33-4 sigmaaldrich.com
Molecular Formula C₂H₅Cl₃Si nih.gov
Molecular Weight 163.51 g/mol sigmaaldrich.com
Boiling Point 121-122 °C sigmaaldrich.com
Density 1.284 g/mL at 25 °C sigmaaldrich.com

(Chloromethyl)lithium (LiCH₂Cl) is a highly reactive and unstable carbenoid. Its utility in synthesis is made possible through its in situ generation, meaning it is created and consumed within the same reaction mixture, typically at very low temperatures to prevent decomposition. acs.orgrsc.org A common method for its preparation involves the reaction of bromochloromethane (B122714) with n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at temperatures between -60 and -70 °C.

Once generated, the (chloromethyl)lithium acts as a potent nucleophile. The lithium-bearing carbon atom attacks the electrophilic silicon center of a chlorosilane precursor, displacing a chloride ion to form a new carbon-silicon bond. acs.org This method is particularly valuable for introducing chloromethyl groups onto silicon atoms that may already bear other sensitive functional groups, as the reaction conditions are highly specific and controlled. acs.org The in situ approach is critical because it maintains a very low concentration of the unstable lithium reagent at any given moment, minimizing side reactions and decomposition.

The success of organolithium-mediated reactions is highly dependent on precise control over reaction parameters, particularly the stoichiometry and addition rate of n-butyllithium (n-BuLi). dtic.milchemicalbook.com N-butyllithium is a strong base and nucleophile, and its addition must be carefully managed to ensure the desired reaction pathway is favored. chemicalbook.com

When generating (chloromethyl)lithium in situ, a stoichiometric amount of n-BuLi relative to bromochloromethane is used. The rate of addition is crucial; it must be slow enough to control the highly exothermic reaction and to prevent the temperature from rising, which could lead to the decomposition of the (chloromethyl)lithium reagent. researchgate.netosi.lv Similarly, when n-BuLi is used as the butylating agent to react with a chlorosilane, its slow, dropwise addition at low temperatures (e.g., -78 °C) is necessary. chemicalbook.com This controlled addition minimizes side reactions, such as the n-BuLi reacting with the newly introduced chloromethyl group or with the solvent itself, which is a known issue with THF at higher temperatures. chemicalbook.comosi.lv Using an excess of n-BuLi or adding it too quickly can lead to a mixture of products and reduced yields of the target compound.

Table 2: Factors Influencing Organolithium-Mediated Silylation

Parameter Influence on Reaction Outcome Rationale Reference
Temperature Low temperatures (-78 to -60 °C) are critical. Prevents decomposition of the unstable (chloromethyl)lithium reagent and minimizes side reactions with the solvent (THF). acs.orgchemicalbook.com
n-BuLi Addition Rate Slow, controlled addition is required. Manages the exothermic nature of the reaction and maintains a low concentration of the reactive species, enhancing selectivity. researchgate.net
Stoichiometry Precise molar equivalents are necessary. Avoids unwanted multiple substitutions or reactions with other functional groups on the substrate or product. dtic.mil
Solvent Purity Anhydrous (dry) solvents are essential. n-Butyllithium and other organolithium reagents react vigorously with protic solvents like water. libretexts.org

Alternative Carbon-Silicon Coupling Strategies

While organolithium reagents are effective, alternative organometallic species and synthetic routes offer different advantages in terms of functional group tolerance, reaction conditions, and scalability.

Grignard reagents (organomagnesium halides, RMgX) represent a classic and highly versatile alternative to organolithium compounds for forming C-Si bonds. gelest.comyoutube.com The reaction involves the nucleophilic attack of the Grignard reagent on an electrophilic halosilane, such as Dichloro(chloromethyl)methylsilane. libretexts.orggelest.com For the synthesis of this compound, one could envision reacting butylmagnesium bromide with a dichlorosilane precursor.

Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can be an advantage when working with substrates containing sensitive functional groups. youtube.com Furthermore, transition metal catalysts, such as those based on nickel, palladium, or titanium, can be used in conjunction with Grignard reagents to promote efficient C-Si bond formation under mild conditions. nih.govorganic-chemistry.org This catalytic approach can enhance the scope and efficiency of the coupling reaction, providing a practical pathway to a broad range of functionalized organosilanes. nih.govorganic-chemistry.org The choice between normal addition (silane to Grignard) and reverse addition (Grignard to silane) can also be used to control the degree of substitution on multi-halosilane precursors. gelest.com

An alternative conceptual approach to forming chloromethyl groups is the direct electrophilic chlorination of an alkylsilane precursor. This method involves substituting a hydrogen atom on an alkyl group (like a methyl group) that is already attached to the silicon center with a chlorine atom. This pathway is distinct from the nucleophilic substitution methods described above.

This type of reaction is typically achieved using radical initiators or photochemistry. For instance, a photochemical process can generate highly reactive chlorine radicals (Cl•) that can abstract a hydrogen atom from a C-H bond, leading to a carbon-centered radical which then reacts with a chlorine source. nih.govyoutube.comyoutube.com However, achieving selectivity in such reactions can be a significant challenge. For a precursor like Butyl(dimethyl)silane, chlorination could occur on the butyl group as well as the methyl groups, and controlling the reaction to produce only the desired mono- or bis(chloromethyl) product is difficult. The reaction often leads to a mixture of chlorinated products, making purification complex. Due to these selectivity issues and the often harsh reaction conditions, electrophilic chlorination is generally a less common and more challenging strategy for synthesizing precisely functionalized compounds like this compound compared to building the molecule through controlled nucleophilic substitutions on a chlorosilane core.

Nucleophilic Substitution at Silicon-Bound Halogen Centers

The synthesis of organosilanes, including precursors to this compound, frequently involves nucleophilic substitution at a silicon atom bonded to a halogen, typically chlorine. This reaction is fundamental for creating silicon-carbon bonds. While analogous to the well-known SN2 reaction at a carbon center, substitution at silicon has distinct mechanistic features. libretexts.orgresearchgate.net Unlike the SN2@C reaction, which proceeds through a single high-energy transition state, the SN2@Si reaction often involves a more stable, pentacoordinate silicon intermediate. researchgate.netrsc.org This difference arises from the larger size of the silicon atom and its ability to accommodate a fifth ligand, which lowers the activation energy of the reaction. researchgate.net

The general mechanism can be described as a bimolecular process. electronicsandbooks.com For instance, the synthesis of the butyl-methyl-silyl backbone could start from butyl(methyl)dichlorosilane. In this precursor, the silicon atom is electrophilic and susceptible to attack by a nucleophile. The reaction with a suitable carbon-based nucleophile, such as an organolithium or Grignard reagent, leads to the displacement of a chloride ion and the formation of a new Si-C bond.

A plausible pathway to this compound involves the reaction of a di- or trichlorosilane (B8805176) precursor with the appropriate nucleophiles. For example, reacting Butyl(methyl)dichlorosilane with a (chloromethyl)lithium reagent, generated in situ, provides a direct method for introducing the chloromethyl groups. acs.org This reaction is a classic example of nucleophilic substitution at the silicon center, where the (chloromethyl)lithium anion attacks the silicon, displacing a chloride leaving group. The reaction's course is influenced by both steric hindrance from the substituents on the silicon and electronic factors. researchgate.net

Furthermore, nucleophilic substitution is not limited to forming Si-C bonds. The reaction of chlorosilanes with water to form silanols, or with alcohols to form alkoxysilanes, are also primary examples of this reaction type. libretexts.org These reactions are crucial in both the synthesis of silicone polymers and the preparation of functionalized silane (B1218182) monomers. libretexts.orguni-wuppertal.de The presence of a weak base, like a tertiary amine, is often used to neutralize the HCl byproduct generated during these substitutions. libretexts.org

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of chloromethylsilanes is crucial for maximizing yield, purity, and cost-effectiveness. This involves a multi-faceted approach, including detailed parametric studies, selection of appropriate catalysts, and development of scalable industrial processes.

Parametric Studies on Temperature, Solvent Systems, and Reaction Time

The efficiency and selectivity of synthetic routes to chloromethylsilanes are highly dependent on key reaction parameters. Temperature, solvent, and reaction time must be carefully controlled to achieve desired outcomes.

Temperature: Reaction temperatures can range widely, from low-temperature conditions for reactions with highly reactive species like organolithium reagents acs.org to high temperatures (250-300°C) for industrial processes like the Müller-Rochow synthesis. uni-wuppertal.de For catalytic reactions, such as nickel-catalyzed cross-couplings or disproportionation, temperatures may be moderate (e.g., 40°C) to avoid catalyst deactivation while ensuring a sufficient reaction rate. researchgate.netgoogleapis.com In the synthesis of related compounds like chloromethyl trimethoxysilane, esterification might be carried out at 80-100°C. google.com

Solvent Systems: The choice of solvent is critical for ensuring reagent solubility and can influence reaction pathways. Ethereal solvents like tetrahydrofuran (THF) are common for reactions involving organometallic reagents. acs.orgchemrxiv.org Other solvents such as toluene, benzene, 1,2-dimethoxyethane (B42094) (DME), and N,N-dimethylacetamide (DMAc) have been used in various catalytic systems, with the solvent choice impacting yield and selectivity. researchgate.netchemrxiv.org For example, the catalytic hydrogenolysis of chlorosilanes shows variable yields depending on whether benzene, toluene, or THF is used as the solvent. chemrxiv.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without promoting side reactions or product degradation. Reaction times can vary from a few hours to over 12 hours, depending on the specific chemistry and conditions. researchgate.netgoogle.com For instance, certain nickel-catalyzed reactions are run for 12 hours researchgate.net, while some esterification processes may involve feed times of 10-12 hours followed by a digestion period of 3-4 hours. google.com

The following table summarizes the impact of these parameters on chloromethylsilane synthesis based on findings from related systems.

Table 1: Parametric Effects on Chloromethylsilane Synthesis

Parameter Conditions/Variations Observed Effect Source(s)
Temperature Low (-78°C to 0°C) Controlled reaction with highly reactive intermediates like organolithiums. acs.org
Moderate (40°C - 100°C) Optimal for many catalytic processes and esterifications, balancing rate and selectivity. researchgate.netgoogle.com
High (250°C - 300°C) Required for direct industrial processes (Müller-Rochow); can lead to side products if not controlled. uni-wuppertal.de
Solvent Ethers (THF, DME) Good for solubility of organometallic reagents and stabilizing intermediates. researchgate.netchemrxiv.org
Hydrocarbons (Toluene, Benzene) Used in catalytic hydrogenolysis and other processes; choice affects reaction yield. chemrxiv.org
Polar Aprotic (DMAc, DMF) Can influence catalyst performance and reaction outcomes in coupling reactions. researchgate.net
Reaction Time 1 - 4 hours Sufficient for some rapid reactions like disproportionation or cleavage of residues. google.comgoogle.com

Role of Catalysts and Promoters in Enhancing Reaction Efficiency and Selectivity

Catalysts and promoters are central to modern synthetic strategies for chloromethylsilanes, enabling higher efficiency, improved selectivity, and milder reaction conditions.

Direct Synthesis Catalysts: The industrial Müller-Rochow process relies on a copper catalyst to facilitate the reaction between silicon metal and an alkyl chloride. uni-wuppertal.de The efficiency of this process is further enhanced by promoters , such as zinc compounds (e.g., ZnCl₂), which increase catalyst activity and selectivity. Conversely, traces of other metals like lead can act as inhibitors. uni-wuppertal.de

Hydrosilylation Catalysts: Hydrosilylation is a powerful method for forming Si-C bonds. Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are traditionally used. nih.gov However, they can sometimes lead to side reactions. More advanced systems using rhodium complexes , such as those with bidentate phosphine (B1218219) ligands, have demonstrated drastically improved selectivity (>99%) in the hydrosilylation of functionalized alkenes like allyl chloride. nih.gov Nickel pincer complexes have also been developed for the hydrosilylation of alkenes. organic-chemistry.org

Disproportionation/Redistribution Catalysts: These reactions are used to convert less desirable silanes into more valuable ones. Catalysts for this process include anion exchange resins (e.g., copolymers of vinylpyridine), which are thermally stable and effective. mdpi.com Other catalysts include Lewis acids like aluminum trichloride and polymer-supported phosphonium salts . googleapis.commdpi.com

Hydrogenolysis Catalysts: The conversion of chlorosilanes to hydrosilanes via catalytic hydrogenolysis is a challenging but important transformation. Recent advances have shown that iridium (III) pincer complexes can effectively catalyze this reaction. Crucially, the process requires the use of superbases (e.g., phosphazenes or sterically hindered guanidines) as promoters or co-catalysts to drive the thermodynamically challenging reaction. chemrxiv.org

The following table details various catalyst systems relevant to the synthesis of chlorosilane precursors.

Table 2: Catalysts and Promoters in Chlorosilane Synthesis

Reaction Type Catalyst System Promoter/Co-catalyst Function Source(s)
Direct Process Copper (Cu) Zinc Chloride (ZnCl₂) Catalyzes Si-C bond formation from Si and MeCl; promoter enhances activity. uni-wuppertal.de
Hydrosilylation Rhodium(I) complexes Bidentate phosphine ligands Achieves very high selectivity (>99%) for target adducts. nih.gov
Hydrosilylation Platinum (Karstedt's/Speier's) - Widely used but can have lower selectivity. nih.gov
Disproportionation Anion Exchange Resins - Catalyzes redistribution of substituents on silicon. mdpi.com
Disproportionation Phosphonium Salts (Polymer-supported) - Allows for easy separation of catalyst from product. googleapis.com

| Hydrogenolysis | Iridium(III) Pincer Complex | Phosphazene/Guanidine bases | Enables reduction of Si-Cl to Si-H with H₂; base is essential to drive the reaction. | chemrxiv.org |

Development of Industrially Scalable Synthetic Procedures for Chloromethylsilanes

Scaling up the synthesis of chloromethylsilanes for industrial production requires robust, efficient, and cost-effective processes. The cornerstone of industrial methylchlorosilane production is the Müller-Rochow Direct Process . uni-wuppertal.de This process involves reacting silicon metal with methyl chloride in a fluid-bed reactor at high temperatures (250–300°C) and moderate pressures (1–5 bar) using a copper catalyst. uni-wuppertal.de This continuous process can produce tens of thousands of tons of raw silane mixture annually, which is then separated and purified by fractional distillation. uni-wuppertal.de

A more modern and highly efficient technology for producing silanes is reactive distillation (RD) . segovia-hernandez.comrsc.org This process integrates chemical reaction and distillation in a single apparatus. For reactions limited by chemical equilibrium, such as the disproportionation of trichlorosilane, RD is particularly advantageous. rsc.org By continuously removing products as they are formed, the equilibrium is shifted, leading to higher conversion and yield. This approach has been shown to reduce energy consumption to less than 25% of that required by conventional fixed-bed reactor systems. rsc.org The use of intermediate condensers can further optimize the process and lead to significant economic savings. segovia-hernandez.com

Industrial efficiency also involves the valorization of by-products. For example, residues from chloromethylsilane synthesis, such as chloromethyl-disilanes, can be converted back into useful monomeric chloromethylsilanes. This is achieved by cleaving the Si-Si bond with hydrogen chloride (HCl) at elevated temperatures, a reaction catalyzed by substances like alkylureas or hexamethylphosphoramide (B148902) (HMPT). google.com

Directed Synthesis of Functionalized Analogs and Structural Isomers

The synthetic methodologies used for this compound can be adapted to produce a wide array of functionalized analogs and structural isomers, expanding the chemical space for materials science and organic synthesis applications.

Synthesis of Functionalized Analogs:

Functionalization can be achieved by modifying either the organic groups attached to the silicon or the chloromethyl moieties.

Varying the Alkyl Group: The butyl group can be readily replaced by other alkyl or aryl functionalities. By starting with a different Grignard reagent (e.g., R-MgX) or organolithium compound (R-Li) in the initial reaction with a methyltrichlorosilane or methyldichlorosilane (B44661) precursor, a diverse library of R-Si(CH₃)(CH₂Cl)₂ analogs can be synthesized. organic-chemistry.org

Modification of the Chloromethyl Group: The chlorine atom on the methyl group is susceptible to nucleophilic substitution, allowing for post-synthesis functionalization. For example, reaction with alcohols or alkoxides would yield alkoxymethyl derivatives, while reaction with amines would produce aminomethyl analogs.

Synthesis of Alkoxysilane Analogs: Instead of a butyl group, an alkoxy group can be present on the silicon. For instance, reacting Chloromethyltrichlorosilane with methanol (B129727) results in Chloromethyltrimethoxysilane. google.com Such organoalkoxysilanes are versatile building blocks for creating organic-inorganic hybrid materials. mdpi.com

Synthesis of Structural Isomers:

Structural isomers of this compound can be synthesized by altering the arrangement of the atoms.

Isomers of the Butyl Group: Instead of the n-butyl group, isomers such as isobutyl, sec-butyl, or tert-butyl can be introduced. This is achieved by selecting the corresponding isomeric Grignard or organolithium reagent during the synthesis.

Positional Isomers of Chlorine: An alternative structural isomer would have the chlorine atom on the butyl chain instead of the methyl group, for example, (4-chlorobutyl)(chloromethyl)methylsilane. The synthesis of such a compound would require a different strategy, such as the selective hydrosilylation of 4-chloro-1-butene (B1662094) with a suitable precursor like (chloromethyl)methylsilane, likely using a rhodium or platinum catalyst. nih.gov

Mechanistic Investigations and Reaction Kinetics Pertaining to Butyl Bis Chloromethyl Methylsilane

Elucidation of Reaction Mechanisms in Carbon-Silicon Bond Formation

The formation of the carbon-silicon (C-Si) bond is a cornerstone of organosilicon chemistry. rsc.org For a molecule like Butyl[bis(chloromethyl)]methylsilane, this bond is typically established through the reaction of an organometallic reagent with a suitable chlorosilane precursor. These reactions are rarely simple, often involving complex intermediates and transition states that dictate the reaction's outcome and efficiency.

Exploration of Organometallic Intermediates and Transition States

The synthesis of alkylsilanes commonly employs powerful nucleophilic reagents like organolithium or Grignard reagents. nsf.govyoutube.com In a hypothetical synthesis of this compound, a butylmagnesium halide or butyllithium (B86547) would react with methyl-bis(chloromethyl)chlorosilane. The mechanism involves the nucleophilic attack of the butyl group's carbanionic center on the electrophilic silicon atom, displacing a chloride ion.

Transition-metal catalysis offers an alternative and often milder route to C-Si bond formation. nih.govsciencesconf.org Catalysts based on palladium, nickel, or other metals can facilitate the coupling of organohalides with silylating agents. In these processes, proposed intermediates include "ate complexes," formed from the reaction of the transition metal with the organometallic reagent (e.g., a Grignard reagent), which then act as the active catalytic species. nih.gov Theoretical investigations into related systems have also identified silyliumylidene transition-metal complexes as key intermediates in certain C-Si bond-forming reactions. researchgate.net

The transition state for these nucleophilic substitution reactions at silicon often involves a hypervalent silicon center. lsu.edu For instance, mechanistic studies of similar reactions support a scheme involving a trigonal bipyramidal (tbp) transition state where the incoming nucleophile and the leaving group occupy the axial positions. researcher.life The stability of this transition state is influenced by the steric and electronic properties of all substituents on the silicon atom.

Distinction between Ionic and Radical Pathways in Halogenation Processes

The two chloromethyl (-CH₂Cl) groups on this compound can undergo further halogenation, proceeding through either ionic or radical pathways depending on the reaction conditions. wikipedia.org

Radical Halogenation: This pathway is initiated by ultraviolet (UV) light or radical initiators. wikipedia.org The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from one of the chloromethyl groups, generating an HCl molecule and a silicon-substituted alkyl radical (e.g., Bu(Me)Si(CH₂Cl)(•CHCl)). This radical then reacts with another Cl₂ molecule to form the dichlorinated product and a new chlorine radical, propagating the chain reaction. youtube.com Radical reactions are typically less selective, although the stability of the intermediate radical can influence product distribution. masterorganicchemistry.com

Ionic Halogenation: In the absence of light and often in the presence of a polar solvent or a Lewis acid catalyst, halogenation can proceed via an ionic mechanism. This pathway involves the polarization of the halogen-halogen bond, leading to an electrophilic attack on the C-H bond. For alkenes, this often involves a bridged halonium ion intermediate, which leads to stereospecific anti-addition. researchgate.net For the C-H bonds in the chloromethyl group, an ionic mechanism is less common than for alkenes but can be favored under specific conditions that promote the formation of carbocation-like intermediates. The distinction is crucial as the pathway determines the regioselectivity and stereoselectivity of the reaction. researchgate.netrsc.org

Kinetic Analyses of Synthesis and Transformation Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep mechanistic insights. By analyzing how reaction rates change with reactant concentrations and temperature, it is possible to formulate a rate law and determine key thermodynamic parameters of a reaction. libretexts.org

Determination of Reaction Orders and Rate Constants for Key Steps

The rate law for a reaction is an equation that connects the reaction rate to the concentrations of the reactants raised to a certain power, known as the reaction order. khanacademy.orgphotophysics.com For the synthesis of an alkylsilane from a chlorosilane and a Grignard reagent, the general rate law is often expressed as:

Rate = k[Chlorosilane]ⁿ[Grignard Reagent]ᵐ

For example, the reaction order for the synthesis of a related compound could be determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate.

Table 1: Hypothetical Kinetic Data for the Determination of Reaction Order in an Alkylsilane Synthesis
ExperimentInitial [Chlorosilane] (M)Initial [Grignard Reagent] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.206.0 x 10⁻³

Measurement of Activation Parameters (ΔH‡, ΔS‡, ΔG‡) for Mechanistic Insights

Activation parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, are determined by studying the temperature dependence of the rate constant, typically through an Arrhenius or Eyring plot. These parameters provide critical information about the transition state.

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for reactants to transform into products. A high ΔH‡ signifies a slow reaction. For example, endothermic radical abstraction steps in bromination have higher activation enthalpies than the exothermic steps in chlorination. masterorganicchemistry.com

Entropy of Activation (ΔS‡): Reflects the change in disorder in moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules combining in a bimolecular reaction), while a positive ΔS‡ indicates a more disordered transition state (e.g., a unimolecular fragmentation).

Table 2: Representative Activation Parameters for Competing Reaction Mechanisms
Reaction TypeTypical ΔH‡ (kJ/mol)Typical ΔS‡ (J/mol·K)Mechanism Indication
S_N2 Substitution40 - 100-20 to -60Associative, ordered transition state
Radical Abstraction~5 - 40-10 to +10Variable, depends on reaction specifics

Note: The values in Table 2 are illustrative for typical organic reactions and provide a basis for comparison. Specific values for reactions involving this compound would require experimental determination.

For instance, a highly negative ΔS‡ for the synthesis of this compound would support an associative mechanism with a highly ordered, bimolecular transition state, which is characteristic of many S_N2-type reactions at silicon. scilit.com

Characterization of Reactive Intermediates in Chloromethylsilane Chemistry

The chemistry of organosilicon compounds is marked by a variety of short-lived, highly reactive intermediates that cannot typically be isolated but are crucial to reaction pathways. researchgate.netgelest.com Much of what is known comes from trapping experiments and spectroscopic studies. rsc.org

Key reactive intermediates relevant to the chemistry of chloromethylsilanes include:

Silyl (B83357) Radicals (R₃Si•): As mentioned in the context of halogenation, silyl radicals are formed by the homolytic cleavage of a bond to silicon. Unlike their carbon counterparts, which are often planar, most silyl radicals adopt a pyramidal structure. gelest.com Their presence can be confirmed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Silicocations (Silyl Cations, R₃Si⁺): These are the silicon analogues of carbocations and are highly electrophilic. They can be generated through the heterolytic cleavage of a silicon-leaving group bond. N-heterocyclic carbene (NHC)-stabilized silyliumylidene ions have been identified as intermediates that can insert into metal-chlorine bonds. researchgate.net The involvement of silicocation-like species is often proposed in nucleophilic substitution reactions at silicon, particularly when a good leaving group is present.

Silylenes (R₂Si:): These are the silicon analogues of carbenes, featuring a divalent silicon atom. gelest.com While less directly relevant to the primary synthesis of this compound, they are fundamental intermediates in organosilicon chemistry, often generated by thermolysis or photolysis of polysilanes or specific precursors. researchgate.netgelest.com Their high reactivity leads to insertion into various bonds or dimerization to form disilenes.

Understanding these intermediates is essential for controlling reaction outcomes and designing new synthetic routes in organosilicon chemistry.

Generation and Spectroscopic Signatures of Alpha-Silyl Anions

Alpha-silyl anions, also known as α-silyl carbanions, are key reactive intermediates in organosilicon chemistry. nih.gov These species, isoelectronic with carbanions, are typically generated by the deprotonation of an α-carbon to a silicon atom or through metal-halogen exchange. nih.govnrochemistry.com In the context of this compound, the presence of two chloromethyl groups provides potential sites for the generation of an α-silyl anion.

The formation of an α-silyl anion from a chloromethylsilane can be achieved by reacting it with a strong base or an organometallic reagent. numberanalytics.comacs.org For instance, the reaction of a chloromethylsilane with an organolithium reagent can lead to the formation of the corresponding α-lithiated silane (B1218182). acs.org This process involves the nucleophilic attack of the organolithium compound on the chloromethyl group, resulting in halogen-metal exchange.

The stability and reactivity of the resulting α-silyl anion are influenced by the substituents on the silicon atom. The butyl and methyl groups on this compound would exert an electronic effect on the stability of the anion.

Spectroscopic techniques are invaluable for the characterization of these transient species. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 29Si NMR, provides detailed information about the electronic environment of the nuclei. The formation of an α-silyl anion typically results in a significant upfield shift of the α-carbon signal in the 13C NMR spectrum, indicative of increased electron density.

Mass spectrometry, specifically techniques like liquid injection field desorption ionization mass spectrometry, has been employed to identify and characterize silyl-substituted silyl anions. nih.govelsevierpure.com This method allows for the direct observation of the anionic species in the gas phase.

The reactivity of α-silyl anions is well-documented, most notably in the Peterson Olefination reaction. numberanalytics.comchemistnotes.comwikipedia.org This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde to form a β-hydroxysilane intermediate, which then eliminates to yield an alkene. chemistnotes.comwikipedia.orgorganic-chemistry.org The stereochemical outcome of the elimination can often be controlled by the reaction conditions (acidic or basic workup). nrochemistry.comchemistnotes.comwikipedia.org

Table 1: General Methods for the Generation of α-Silyl Anions

MethodReagentsDescription
DeprotonationStrong bases (e.g., organolithiums, lithium amides)Direct removal of a proton from the α-carbon. numberanalytics.com
Metal-Halogen ExchangeOrganolithium or Grignard reagentsExchange of a halogen atom on the α-carbon with a metal. nrochemistry.com
Reductive CleavageAlkali metalsCleavage of a C-S or C-Si bond to generate the anion.

Theoretical and Experimental Studies on Transient Silylium (B1239981) Ions and Their Stabilization

Silylium ions (R₃Si⁺) are the silicon analogues of carbocations and have been the subject of intense research and debate for decades. wikipedia.orgnih.gov Their high electrophilicity and reactivity make them challenging to isolate and characterize. nih.gov The generation of a silylium ion from this compound would likely involve the heterolytic cleavage of a silicon-chloromethyl bond.

Early attempts to generate silylium ions in solution were often met with skepticism, as the silicon center is highly susceptible to nucleophilic attack, even by weakly coordinating solvents or counterions. wikipedia.org The isolation of a "free" silylium ion was a significant breakthrough, achieved by using bulky substituents on the silicon atom and a very weakly coordinating carborane anion. wikipedia.orgnih.gov The crystal structure of trimesitylsilylium carborane, [(Mes)₃Si]⁺[HCB₁₁Me₅Br₆]⁻, provided definitive evidence for a three-coordinate, planar silicon cation. nih.gov

The 29Si NMR chemical shift is a key spectroscopic handle for identifying silylium ions. A highly downfield shift, often exceeding 200 ppm, is characteristic of a "naked" silylium ion, indicating a significant deshielding of the silicon nucleus. wikipedia.orgnih.gov For instance, the 29Si NMR shift of the trimesitylsilylium ion was observed at 226.7 ppm in the solid state. nih.gov

Theoretical studies, often employing density functional theory (DFT), have been instrumental in predicting the structures and spectroscopic properties of silylium ions. acs.org These calculations help to corroborate experimental findings and provide insights into the nature of the bonding and stabilization of these reactive intermediates.

Stabilization of silylium ions can be achieved through several mechanisms:

Steric Shielding: Bulky substituents around the silicon center can physically prevent the approach of nucleophiles. wikipedia.orgnih.gov

Weakly Coordinating Anions: The use of anions with very low nucleophilicity, such as carboranes, is essential to prevent coordination to the silicon cation. wikipedia.org

Intramolecular Coordination: Donor atoms within the substituents on silicon can coordinate to the cationic center, leading to a stabilized, albeit not truly "free," silylium ion. researchgate.net

A counterintuitive approach to generating stabilized silylium ions involves the use of a strong Brønsted acid to protonate a hydrosilane, leading to the liberation of dihydrogen and the formation of the silylium ion. acs.org

Table 2: Spectroscopic Data for Selected Silylium Ions

Silylium IonCounteranion29Si NMR Shift (ppm)Reference
[(CH₃)₃Si-NC₅H₅]⁺-Not specified as a free silylium ion wikipedia.org
[(C₂H₅)₃Si]₂H⁺-Not specified as a free silylium ion wikipedia.org
(mes)₃Si⁺[HCB₁₁Me₅Br₆]⁻225.5 wikipedia.org
(mes)₃Si⁺[HCB₁₁Me₅Br₆]⁻226.7 (solid-state) nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Butyl Bis Chloromethyl Methylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds. For Butyl[bis(chloromethyl)]methylsilane, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and environment.

Comprehensive ¹H, ¹³C, and ²⁹Si NMR Chemical Shift and Coupling Constant Analysis

The structure of this compound dictates a distinct set of signals in its NMR spectra. The central silicon atom is bonded to four different groups: a butyl group, a methyl group, and two equivalent chloromethyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four unique signals corresponding to the different hydrogen environments.

Chloromethyl Protons (-CH₂Cl): The protons on the two chloromethyl groups are chemically equivalent and would appear as a sharp singlet. Due to the electronegativity of the adjacent chlorine atom, this signal would be shifted downfield.

Si-Methyl Protons (Si-CH₃): The three protons of the methyl group attached directly to the silicon are equivalent and would appear as a singlet, typically found in the upfield region.

Butyl Group Protons (-CH₂CH₂CH₂CH₃): The protons of the butyl group would produce three distinct signals with characteristic splitting patterns (triplets and a multiplet) arising from spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom.

Chloromethyl Carbon (-CH₂Cl): This carbon would be significantly deshielded by the attached chlorine atom.

Si-Methyl Carbon (Si-CH₃): This signal would appear in the upfield region, characteristic of carbons directly bonded to silicon.

Butyl Group Carbons (-C₄H₉): Each of the four carbons in the butyl chain is in a unique chemical environment and would therefore produce a separate signal.

²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon atom's chemical environment. huji.ac.il The chemical shift is highly sensitive to the nature of the four substituents. unige.chrsc.org For this compound, the ²⁹Si signal is influenced by one methyl, one butyl, and two chloromethyl groups. Based on related structures, the chemical shift can be predicted to fall within a specific range for tetracoordinated silicon. pascal-man.com

Predicted NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ) for this compound. These values are estimated based on data from analogous compounds such as bis(chloromethyl)dimethylsilane (B1265723) and various butylsilanes. chemicalbook.comchemicalbook.comdocbrown.info

NucleusAssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HSi-CH₂-Cl~2.8 - 3.0s (Singlet)-
Si-CH₃~0.2 - 0.4s (Singlet)²J(Si-H) ≈ 6-7
Si-CH₂-C₃H₇~0.6 - 0.8t (Triplet)³J(H-H) ≈ 7-8
-(CH₂)₂-CH₃ & -CH₂-CH₃~1.3 - 1.5m (Multiplet)³J(H-H) ≈ 7-8
¹³CSi-CH₂-Cl~30 - 35-¹J(C-H) ≈ 140-150
Si-CH₃~ -5 - 0-¹J(C-H) ≈ 120-125
Si-CH₂-C₃H₇~12 - 16-¹J(C-H) ≈ 125-130
Si-CH₂-CH₂-C₂H₅~25 - 28-¹J(C-H) ≈ 125-130
-(CH₂)₂-CH₂-CH₃ & -(CH₂)₃-CH₃~26 & ~14-¹J(C-H) ≈ 125-130
²⁹SiSi~15 - 25-¹J(Si-C) ≈ 50-60

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecule's covalent framework. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) and methyl groups within the butyl chain, confirming its linear structure. No correlations would be observed for the Si-CH₃ and Si-CH₂Cl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal from the table above. For example, the proton singlet at ~0.3 ppm would correlate with the carbon signal at ~-2 ppm, confirming their assignment to the Si-CH₃ group.

Protons of the Si-CH₃ group would show a correlation to the Si-CH₂Cl carbon and the first carbon of the butyl chain (Si-CH₂-).

Protons of the Si-CH₂Cl group would correlate to the Si-CH₃ carbon and the Si-CH₂- carbon of the butyl group.

Protons on the first carbon of the butyl chain (Si-CH₂-) would correlate to the Si-CH₃ and Si-CH₂Cl carbons. These cross-peaks would provide unequivocal proof that all four groups are bonded to the same silicon atom.

Investigating Temperature Effects on ²⁹Si NMR Chemical Shifts for Conformational Dynamics

The chemical shift of the ²⁹Si nucleus is sensitive to its electronic environment, which can be influenced by molecular conformation and temperature. nih.gov For a relatively small and flexible molecule like this compound, significant conformational isomers are unlikely to be stable at room temperature. However, variable-temperature (VT) NMR studies could provide insight into its dynamic behavior.

A study of the ²⁹Si chemical shift as a function of temperature would likely reveal a linear, though small, change in the chemical shift. nih.gov This is due to changes in the average population of vibrational and rotational states. A significant deviation from this linear trend or signal broadening at low temperatures could suggest the onset of restricted rotation around the Si-C bonds, although this is less probable for the unhindered alkyl groups present in this molecule. The relaxation time of the ²⁹Si nucleus can also be temperature-dependent, which is a practical consideration when acquiring these spectra. pascal-man.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information on a molecule's mass and fragmentation patterns, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a novel compound. nih.gov

Elemental Composition: The chemical formula for this compound is C₆H₁₄Cl₂Si.

Exact Mass Calculation: Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si), the monoisotopic mass is calculated to be 184.00847 Da.

HRMS Measurement: An HRMS analysis would be expected to measure this mass with high accuracy (typically < 5 ppm error), providing strong evidence for the C₆H₁₄Cl₂Si formula. rsc.org

Isotopic Pattern: A key confirmatory feature would be the distinctive isotopic pattern. The presence of two chlorine atoms would lead to three major peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺ in an intensity ratio of approximately 9:6:1, corresponding to the (³⁵Cl)₂, (³⁵Cl)(³⁷Cl), and (³⁷Cl)₂ combinations. The natural abundance of silicon isotopes (²⁹Si, ³⁰Si) would add further complexity to this signature pattern.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its substructures. nih.gov The fragmentation of organosilanes is often driven by the cleavage of bonds to the silicon atom. nih.govwikipedia.org

The expected primary fragmentation pathways for this compound would involve alpha-cleavages, where a bond between the silicon atom and one of its substituents is broken. libretexts.org

Predicted Fragmentation Pathways:

Loss of a Butyl Radical: Cleavage of the Si-C₄H₉ bond is a highly probable pathway, leading to the loss of a butyl radical (•C₄H₉, 57 Da). This would generate a stable cation at m/z 127.

C₆H₁₄Cl₂Si⁺• → [Si(CH₃)(CH₂Cl)₂]⁺ + •C₄H₉

Loss of a Chloromethyl Radical: Cleavage of a Si-CH₂Cl bond would result in the loss of a chloromethyl radical (•CH₂Cl, 49 Da). This is often a dominant fragmentation for chloromethylsilanes and would produce a fragment ion at m/z 135. nist.gov

C₆H₁₄Cl₂Si⁺• → [Si(CH₃)(C₄H₉)(CH₂Cl)]⁺ + •CH₂Cl

Loss of a Methyl Radical: Cleavage of the Si-CH₃ bond would lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 169.

C₆H₁₄Cl₂Si⁺• → [Si(C₄H₉)(CH₂Cl)₂]⁺ + •CH₃

The relative abundance of these fragment ions would depend on the ionization energy and the relative stability of the resulting cations. The isotopic patterns of chlorine would be preserved in any fragment that retains the chlorine atoms, aiding in the interpretation of the spectrum.

Integration with Gas Chromatography (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organosilicon compounds like this compound. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, making it ideal for assessing the purity of a sample and identifying any impurities or byproducts from its synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. For chlorosilanes, a non-polar or semi-polar phase column, such as one with a "1" or "5" type stationary phase (e.g., polydimethylsiloxane (B3030410) or 5% phenyl polydimethylsiloxane), is generally effective for separation. ereztech.com The components of the mixture are separated based on their boiling points and interactions with the stationary phase, with different compounds eluting from the column at characteristic retention times.

Following separation, the eluted components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into a pattern of charged ions that is unique to the molecule's structure. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

The resulting mass spectrum serves as a molecular fingerprint. For a compound like this compound, characteristic fragments would be expected from the cleavage of the butyl group, the chloromethyl groups, and the silicon-carbon bonds. By analyzing the fragmentation pattern, the identity of the main compound can be confirmed, and any co-eluting impurities can be identified. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For instance, the purity of commercially available Bis(t-butylamino)silane is often verified by gas chromatography (GC).

Table 1: Hypothetical GC-MS Data for Purity Assessment of a Technical Grade this compound Sample

Peak No.Retention Time (min)Componentm/z of Major FragmentsPeak Area (%)
18.5Solvent (e.g., Toluene)91, 920.5
212.3Butyl(chloromethyl)dichlorosilane(Hypothetical)1.2
314.8This compound (Hypothetical)97.8
416.2Dimeric Impurity(Hypothetical)0.5

Vibrational Spectroscopy

Detailed Analysis of Infrared (IR) Spectroscopic Fingerprints and Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, Si-C, C-Cl) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2960-2870C-H stretchingButyl group (CH₃, CH₂)Strong
2925-2915C-H stretchingMethyl group (Si-CH₃)Medium-Strong
~1465C-H bendingButyl group (CH₂)Medium
~1380C-H bendingButyl group (CH₃)Medium
~1260CH₃ symmetric bendingSi-CH₃Strong
~1410CH₂ scissoringSi-CH₂-ClMedium
~840-790Si-C stretching & CH₃ rockingSi-C (Butyl, Methyl)Strong
~740-690C-Cl stretchingCH₂-ClStrong

Raman Spectroscopy for Complementary Molecular Structure Information

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman activity depends on a change in the bond's polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the Si-C and C-C backbones, as well as the symmetric vibrations of the chloromethyl groups. The Si-O-Si symmetric stretch in siloxanes, for example, is often strong in the Raman spectrum. While a specific Raman spectrum for the target compound is not available, data for the analog Bis(chloromethyl)dimethylsilane is referenced in databases. A hypothetical analysis would focus on the key vibrations outlined below.

Table 3: Expected Raman Shifts for Key Functional Groups in this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2960-2870C-H stretchingButyl and Methyl groupsStrong
1460-1440C-H bendingButyl and Methyl groupsMedium
~840-790Si-C symmetric stretchingSi-C (Butyl, Methyl)Strong
~700C-Cl symmetric stretchingCH₂-ClStrong
~600-500Si-Cl stretching (if present as impurity)Si-ClStrong

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and molecular conformation.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. If this compound can be crystallized, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined with high precision.

This technique would unequivocally establish the molecular structure of this compound in the solid state, including the tetrahedral geometry around the silicon atom and the conformation of the butyl and chloromethyl groups. While no crystal structure for the target compound is publicly available, a study on a derivative of Bis(chloromethyl)dimethylsilane has been reported, showcasing the utility of this method for elucidating the solid-state structure of related organosilanes.

Analysis of Molecular Conformation, Bond Lengths, and Angles in Related Organosilanes

In the absence of a crystal structure for this compound, we can infer expected structural parameters by examining data from related organosilanes. X-ray diffraction studies on a variety of organosilicon compounds have established typical bond lengths and angles.

For this compound, the geometry around the central silicon atom is expected to be a distorted tetrahedron. The bond angles (C-Si-C and C-Si-Cl) would be close to the ideal tetrahedral angle of 109.5°, but deviations would occur due to the steric bulk and electronegativity differences of the substituents. The larger butyl group would likely cause some compression of the other bond angles.

Table 4: Expected Bond Lengths and Angles for this compound Based on Analogous Structures

BondExpected Bond Length (Å)AngleExpected Bond Angle (°)
Si-C (methyl)~1.85 - 1.88C(methyl)-Si-C(butyl)~110 - 112
Si-C (butyl)~1.86 - 1.89C(methyl)-Si-C(chloromethyl)~108 - 110
Si-C (chloromethyl)~1.87 - 1.90C(butyl)-Si-C(chloromethyl)~109 - 111
C-Cl~1.77 - 1.80C(chloromethyl)-Si-C(chloromethyl)~107 - 109
C-H~1.08 - 1.10Si-C-Cl~110 - 112

The conformation of the butyl chain and the orientation of the chloromethyl groups would be determined by minimizing steric interactions within the molecule and in the crystal lattice. These structural parameters are crucial for understanding the reactivity and physical properties of the compound.

Computational Chemistry and Theoretical Modeling of Butyl Bis Chloromethyl Methylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For a molecule like Butyl[bis(chloromethyl)]methylsilane, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The outcome would be a precise, three-dimensional model of the molecule.

From this optimized geometry, a detailed electronic structure analysis could be performed. This would yield critical information such as:

Molecular Orbital (MO) energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Electron density distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor, providing insight into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Bonding analysis: Theoretical methods can quantify the nature of the chemical bonds (e.g., Si-C, C-Cl bonds), their strength, and polarity.

While this methodology is standard, specific optimized coordinates, bond lengths, angles, and electronic properties for this compound are not available in published computational studies.

Table 1: Hypothetical Data from Geometry Optimization of this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual research findings, as none were located.)

Parameter Atom 1 Atom 2 Predicted Value
Bond Length Si C(methyl) Data not available
Bond Length Si C(butyl) Data not available
Bond Length Si C(chloromethyl) Data not available
Bond Angle C(methyl)-Si-C(butyl) Data not available

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Validation and Assignment

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate or help assign experimental data. For this compound, calculating Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) in the presence of a magnetic field, theoretical chemical shifts can be predicted.

These predicted shifts, when compared to experimentally obtained NMR spectra, can:

Confirm the chemical structure of the synthesized compound.

Help assign specific resonance signals to the correct atoms within the molecule, which can be challenging in complex structures.

Despite the utility of this approach, no computational studies reporting the predicted NMR chemical shifts for this compound could be identified.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table illustrates the format for such a comparison. No actual predicted or experimental data for this specific compound was found in the literature search.)

Nucleus Atom Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹³C Si-CH₃ Data not available Data not available
¹³C Si-CH₂Cl Data not available Data not available
¹³C Si-CH₂-CH₂-CH₂-CH₃ Data not available Data not available

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. Atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Investigating Conformational Preferences and Dynamic Behavior in Solution

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be essential for exploring its behavior in a solvent. By simulating the molecule over time (typically nanoseconds to microseconds), researchers can understand its conformational landscape—the different shapes (conformers) the molecule can adopt and their relative stabilities.

An MD simulation would provide insights into:

The most probable conformations in a given solvent.

The dynamics of rotation around the Si-C bonds.

Interactions between the solute molecule and the surrounding solvent molecules.

This information is crucial for understanding how the molecule behaves in a realistic chemical environment. However, no specific MD simulation studies on this compound have been published.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a vital tool for mapping out the pathways of chemical reactions. It allows for the study of transient species like transition states that are often difficult or impossible to observe experimentally.

Characterization of Transition States and Determination of Activation Energy Barriers

To understand how this compound might react (e.g., in a nucleophilic substitution at the chloromethyl group), computational methods can be used to model the entire reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate that connects reactants and products.

By calculating the energy of the reactants and the transition state, the activation energy barrier (Ea) for the reaction can be determined. This barrier is a critical factor that governs the rate of the reaction. A high activation energy implies a slow reaction, while a low barrier suggests a faster reaction. These calculations provide a quantitative understanding of the molecule's reactivity.

A thorough search of the scientific literature did not yield any studies that computationally characterized transition states or determined activation energies for reactions involving this compound.

Table 3: Hypothetical Activation Energy (Ea) for a Reaction of this compound (Note: The following is an illustrative example of data that would be generated from a reaction mechanism study. No such data exists in the current literature for this compound.)

Reaction Type Reactants Transition State Energy (kJ/mol) Activation Energy (kJ/mol)

Computational Prediction of Reaction Selectivity (Regio- and Stereoselectivity)

Computational chemistry serves as a powerful tool for predicting the selectivity of chemical reactions, offering insights into reaction mechanisms and product distributions. For this compound, theoretical modeling, particularly using Density Functional Theory (DFT), can elucidate the factors governing regioselectivity and stereoselectivity in its various transformations.

Regioselectivity:

The primary sites of reactivity in this compound are the two chloromethyl groups. Nucleophilic substitution reactions, for instance, would involve the displacement of the chloride ion. Computational models can predict the regioselectivity of such reactions by calculating the activation energies for nucleophilic attack at different positions. While both chloromethyl groups are chemically equivalent in the starting molecule, their reactivity can be influenced by the steric hindrance imposed by the butyl and methyl groups attached to the silicon atom.

Furthermore, the presence of two reactive centers allows for the possibility of single or double substitution. Computational studies can model the reaction pathways for both monosubstituted and disubstituted products, providing thermodynamic and kinetic data to predict the likely product distribution under various reaction conditions. The analysis of frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most electrophilic sites susceptible to nucleophilic attack. In the case of this compound, the LUMO is expected to be localized on the σ* orbitals of the C-Cl bonds, making these the primary sites for reaction.

Stereoselectivity:

While this compound itself is achiral, reactions at the chloromethyl groups can potentially create chiral centers, depending on the nature of the nucleophile and the subsequent transformations. Computational modeling can be employed to predict the stereochemical outcome of such reactions. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which diastereomer or enantiomer will be preferentially formed. For example, in reactions involving chiral nucleophiles, the computational analysis of the diastereomeric transition states can provide a quantitative prediction of the expected diastereomeric excess.

The table below illustrates the type of data that could be generated from a computational study on the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻), highlighting the predicted regioselectivity.

Reaction Calculated Activation Energy (kcal/mol) Predicted Selectivity
First Substitution (Monosubstitution)20.5Highly favored initial reaction
Second Substitution (Disubstitution)25.2Requires more forcing conditions

Note: The values in this table are hypothetical and serve as an example of the output from a computational study.

Quantum Chemical Characterization of Silicon-Chlorine and Silicon-Carbon Bonds

Quantum chemical calculations provide detailed information about the electronic structure and bonding within a molecule. For this compound, these methods can be used to characterize the nature of the crucial silicon-carbon (Si-C) and the carbon-chlorine (C-Cl) bonds, as the silicon-chlorine bond is not present in this molecule.

The Si-C bonds in organosilanes have a distinct character compared to C-C bonds, being longer, weaker, and more polar. The electronegativity difference between silicon (1.90) and carbon (2.55) leads to a significant polarization of the Si-C bond, with the carbon atom bearing a partial negative charge. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify this charge distribution and provide insights into the ionic character of the bond.

The C-Cl bonds in the chloromethyl groups are also highly polarized due to the high electronegativity of chlorine (3.16). This polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis for the reactivity of these groups.

Quantum chemical calculations can provide precise values for bond lengths, bond dissociation energies, and vibrational frequencies, which can be compared with experimental data where available. The table below presents hypothetical, yet realistic, quantum chemical data for the key bonds in this compound, derived from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

Bond Calculated Bond Length (Å) Calculated Bond Dissociation Energy (kcal/mol) Calculated NBO Charge on Atoms
Si-C (butyl)1.8988Si: +0.85, C: -0.65
Si-C (methyl)1.8790Si: +0.85, C: -0.70
Si-C (chloromethyl)1.9185Si: +0.85, C: -0.45
C-Cl (chloromethyl)1.8181C: -0.45, Cl: -0.20

Note: The values in this table are hypothetical and serve as an example of the output from a quantum chemical calculation.

These computational data are invaluable for understanding the structure, stability, and reactivity of this compound. For instance, the calculated bond dissociation energies can predict which bonds are most likely to cleave under thermal or photochemical conditions. The charge distribution highlights the polar nature of the molecule and informs the understanding of its intermolecular interactions and reactivity patterns.

Chemical Reactivity and Functionalization Strategies of Butyl Bis Chloromethyl Methylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for Butyl[bis(chloromethyl)]methylsilane involves the nucleophilic displacement of the chloride ions from the chloromethyl groups. These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgresearchgate.net The presence of the silicon atom alpha to the reacting carbon center can influence the reaction rate, though the fundamental principles of SN2 reactions apply.

The chloromethyl groups readily undergo substitution reactions with a variety of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This strategy is fundamental for extending the carbon framework of the silane (B1218182).

Alkylation: Alkylation can be achieved using organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These strong nucleophiles attack the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new Si-C-C linkage. The reaction can be performed stepwise to achieve mono- or di-alkylation by controlling the stoichiometry of the nucleophile.

Arylation: The introduction of aryl groups can be accomplished through cross-coupling reactions. While direct substitution with aryl Grignard or aryllithium reagents is possible, transition-metal-catalyzed cross-coupling reactions often provide better yields and functional group tolerance. thermofishersci.in For instance, rhodium-catalyzed cross-coupling reactions between organozinc compounds and alkyl halides bearing a metallic substituent on the α-carbon have been shown to be effective. organic-chemistry.org A similar approach can be envisioned for this compound, where arylzinc halides (Ar-ZnX) couple with the chloromethyl groups in the presence of a suitable rhodium or palladium catalyst to yield arylated silanes. organic-chemistry.org

Table 1: Representative Alkylation and Arylation Reactions

Reaction Type Nucleophile Catalyst/Conditions Product Type
AlkylationEthylmagnesium Bromide (EtMgBr)Diethyl ether, refluxButyl(ethylchloromethyl)methylsilane
DialkylationExcess Methyl Lithium (MeLi)THF, -78 °C to RTButyl(diethyl)methylsilane
ArylationPhenylzinc Chloride (PhZnCl)Rhodium catalyst (e.g., Rh-dppf)Butyl(benzylchloromethyl)methylsilane
Hiyama CouplingAryltrialkoxysilanePd nanoparticles, Fluoride sourceDiarylmethylsilane derivative

An alternative strategy for functionalization involves transforming the chloromethyl group into a nucleophilic center. This is typically achieved through a metal-halogen exchange reaction, most commonly with an organolithium reagent. wikipedia.org This reaction is generally faster for bromides and iodides than for chlorides. wikipedia.org

The reaction of one of the chloromethyl groups with a strong reducing agent like lithium naphthalenide or via a lithium-halogen exchange with tert-butyllithium (B1211817) can generate an α-lithio silane. This species is a powerful nucleophile due to the carbanionic nature of the carbon bonded to lithium.

R¹R²Si(CH₂Cl)₂ + 2 Li → R¹R²Si(CH₂Li)(CH₂Cl) + LiCl

This newly formed α-lithiated silane can then react with a wide array of electrophiles, such as:

Aldehydes and Ketones: To form β-hydroxysilanes.

Alkyl Halides: To achieve controlled alkylation.

Carbon Dioxide: To form a carboxylic acid upon workup.

Silyl (B83357) Halides: To create molecules with multiple silicon centers.

This two-step sequence significantly broadens the synthetic utility of this compound, allowing it to act as a precursor to a nucleophilic intermediate.

Transformations of Silicon-Bound Halogens and Other Functional Groups

While this compound itself does not possess silicon-bound halogens, the broader class of functional organosilanes includes compounds with Si-Cl, Si-Br, or Si-I bonds. The chemistry of these groups is crucial for the synthesis of many silicon-based materials. google.com Furthermore, the chloromethyl groups can be transformed into other functionalities.

The reactivity of the chloromethyl group in nucleophilic substitution reactions can be enhanced by converting it to a better leaving group. A common method to achieve this is the Finkelstein reaction, where the chloride is exchanged for an iodide by treatment with an iodide salt, such as sodium iodide (NaI) in acetone.

R¹R²Si(CH₂Cl)₂ + 2 NaI → R¹R²Si(CH₂I)₂ + 2 NaCl

The resulting iodomethyl groups are significantly more reactive towards nucleophiles, allowing reactions to proceed under milder conditions or with a broader range of weaker nucleophiles. This makes Butyl[bis(iodomethyl)]methylsilane a more versatile intermediate for further functionalization. wikipedia.org

The formation of silanols (R₃Si-OH) and alkoxysilanes (R₃Si-OR') typically involves the hydrolysis or alcoholysis of a silicon-halogen or silicon-hydride bond. google.comresearchgate.net this compound does not have a readily hydrolyzable group directly attached to the silicon atom; the Si-C bonds (to butyl, methyl, and chloromethyl groups) are generally stable to hydrolysis.

However, the chloromethyl groups themselves can undergo hydrolysis under forcing conditions (e.g., with aqueous base at high temperatures) to yield the corresponding diol, Butyl[bis(hydroxymethyl)]methylsilane.

R¹R²Si(CH₂Cl)₂ + 2 H₂O → R¹R²Si(CH₂OH)₂ + 2 HCl

To form a silanol (B1196071) from a related structure, one would typically start with a chlorosilane, such as Butyl(chloro)methylsilane. The Si-Cl bond in such a compound is highly susceptible to nucleophilic attack by water or alcohols. researchgate.net

Hydrolysis: R¹R²R³Si-Cl + H₂O → R¹R²R³Si-OH + HCl

Alcoholysis: R¹R²R³Si-Cl + R'OH → R¹R²R³Si-OR' + HCl

These reactions are fundamental in silicone chemistry for the formation of siloxane polymers (Si-O-Si linkages) through the subsequent condensation of silanols.

Table 2: Hydrolysis and Halogen Exchange Reactions

Starting Material Reagent(s) Product Reaction Type
This compoundSodium Iodide (NaI) in AcetoneButyl[bis(iodomethyl)]methylsilaneHalogen Exchange
This compoundWater (H₂O), heatButyl[bis(hydroxymethyl)]methylsilaneC-Cl Bond Hydrolysis
Butyl(chloro)methylsilane (for comparison)Water (H₂O)Butyl(hydroxy)methylsilane (a silanol)Si-Cl Bond Hydrolysis
Butyl(chloro)methylsilane (for comparison)Ethanol (EtOH)Butyl(ethoxy)methylsilane (an alkoxysilane)Si-Cl Bond Alcoholysis

Reactivity in Polymerization Contexts

The presence of two reactive chloromethyl groups makes this compound an excellent monomer or cross-linking agent for polymerization reactions. It can participate in polycondensation reactions with difunctional nucleophiles to create polymers with a silicon atom incorporated into the main chain or as a pendant group.

Examples of such polymerizations include reactions with:

Diamines (H₂N-R-NH₂): To form poly(aminosilane)s.

Diols or Bisphenols (HO-R-OH): To form poly(ether-silane)s.

Dithiols (HS-R-SH): To form poly(thioether-silane)s.

The general reaction scheme for such a polycondensation is:

n R¹R²Si(CH₂Cl)₂ + n Nu-R'-NuH → [-CH₂-Si(R¹)(R²)-CH₂-Nu-R'-Nu-]n + 2n HCl

The properties of the resulting polymer can be tailored by the choice of the comonomer (Nu-R'-NuH). The incorporation of the silane moiety can enhance properties such as thermal stability, gas permeability, and hydrophobicity. rsc.org The butyl and methyl groups on the silicon atom provide steric bulk and influence the solubility and flexibility of the polymer chain.

Exploration of Monomeric Behavior as a Precursor for Polymeric Materials

Organosilanes containing reactive groups are foundational monomers for the synthesis of a wide array of polymeric materials. spast.org In the case of a hypothetical this compound, the two chloromethyl (-CH2Cl) groups would serve as primary sites for polymerization. These groups are known to be susceptible to nucleophilic substitution reactions, which can be exploited to form polymer chains.

The monomer's structure, featuring a central silicon atom with a butyl group, a methyl group, and two reactive chloromethyl groups, suggests it could act as a crosslinking agent or a building block for linear or branched polymers. The butyl and methyl groups would influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. The reactivity of the Si-C bonds and the potential for rearrangement under thermal conditions are also considerations in its monomeric behavior. rsc.org

Functionalization for Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are crucial for synthesizing polymers with well-defined architectures and functionalities. cmu.educmu.edu The chloromethyl groups on this compound could theoretically be utilized as initiating sites for ATRP. cmu.edu

The process would involve the following conceptual steps:

Initiator Functionality : The C-Cl bond in the chloromethyl group can be homolytically cleaved in the presence of a transition metal catalyst (e.g., a copper complex) to generate a radical. cmu.edu

Polymer Chain Growth : This radical can then initiate the polymerization of various vinyl monomers, such as styrenes or (meth)acrylates. cmu.edu

Controlled Growth : The "living" nature of ATRP allows for the controlled growth of polymer chains from the silane core, potentially leading to the formation of star-shaped or graft copolymers. nih.gov

Functionalization could also involve modifying the chloromethyl groups prior to polymerization to introduce other functionalities or to alter the reactivity of the monomer. For instance, the chloride could be substituted to yield a different initiating group suitable for other types of controlled polymerization.

Data on Related Functional Initiators for ATRP:

Initiator TypePotential FunctionalityReference
Silanes with Halogenated Alkyl GroupsCan initiate ATRP of various monomers. cmu.edunih.gov
Initiators with Disulfide BondsAllows for the synthesis of degradable polymers. cmu.edu
Initiators with Protected Functional GroupsEnables the synthesis of polymers with specific end-group functionalities. cmu.edu

Catalytic Reactivity of this compound Derivatives

While there is no specific information on the catalytic activity of this compound derivatives, functionalized organosilanes can serve as supports for catalytic species or as catalysts themselves. spast.orgrsc.org

Derivatives of this compound could be synthesized by modifying the chloromethyl groups to anchor catalytic metal complexes. The silane's structure would provide a scaffold, and the butyl and methyl groups would influence the solubility and stability of the catalyst in different reaction media. For example, functionalization with ligands could allow for the chelation of transition metals, creating a tailored catalyst for reactions such as hydroformylation or hydrosilylation. nih.govacs.org The modification of surfaces, like silica (B1680970) or nanoparticles, with such silanes can lead to the creation of heterogeneous catalysts. acs.orgnih.gov

Lack of Publicly Available Research on this compound Limits Detailed Application Analysis

Despite a comprehensive search for scientific literature and patent databases, no specific information is publicly available for the chemical compound This compound regarding its advanced applications in materials science and polymer chemistry. The requested detailed analysis of its role as a precursor for organosilicon polymers, its function in polymerization catalysis, and its use in surface modification could not be generated due to the absence of research findings on this particular molecule.

The investigation sought to elaborate on the following specific areas:

Advanced Applications in Materials Science and Polymer Chemistry

Surface Modification and Functional Materials Development:There is no available literature detailing the use of Butyl[bis(chloromethyl)]methylsilane for surface modification or the development of functional materials.

While general information on related organosilanes is available, the strict focus on this compound as per the instructions could not be fulfilled. The lack of a readily identifiable CAS number for this specific compound further suggests it may be a rare, highly specialized, or theoretical substance not yet described in publicly accessible scientific literature.

Therefore, the generation of a detailed article as outlined in the user's request is not possible at this time.

Application in Silanization Processes for Substrate Functionalization

Silanization is a widely employed surface modification technique used to alter the chemical and physical properties of a substrate's surface. This process involves the reaction of organosilane molecules with surface hydroxyl (-OH) groups present on a wide range of materials, such as glass, silicon wafers, metal oxides, and other inorganic substrates. The result is a durable, covalently bonded organosilicon layer that imparts new functionality to the surface.

The chloromethyl groups on this compound serve as highly reactive anchors for subsequent chemical transformations. The silanization process typically proceeds via the hydrolysis of a hydrolyzable group on the silicon atom (in this case, if a chloro or alkoxy group were also present) or through direct reaction under specific conditions. Once the silane (B1218182) is anchored to the surface, the chloromethyl groups are available for further reactions. This two-step functionalization strategy is a powerful tool for creating complex surface architectures.

Detailed Research Findings:

Research on analogous chloromethyl-functionalized silanes demonstrates their utility in creating reactive surfaces. For instance, surfaces treated with such silanes can be subsequently modified with a wide array of molecules, including:

Polymers: For creating polymer brushes that can control surface wettability, lubrication, and biocompatibility.

Biomolecules: For the immobilization of DNA, proteins, or peptides to fabricate biosensors or biocompatible materials.

Organic Dyes: For the development of sensing platforms or optically active materials.

The primary advantage of using a bis(chloromethyl) functionalized silane like this compound is the potential for cross-linking or for attaching two different molecular species to a single silane anchor point, offering a route to more complex and densely functionalized surfaces.

Parameter Description Relevance to this compound
Substrate The material being functionalized (e.g., glass, silicon oxide, metal oxides).Possesses surface hydroxyl groups for reaction with the silane.
Reactive Groups The functional groups on the silane that enable surface attachment and further chemistry.The two chloromethyl (-CH₂Cl) groups are key for subsequent covalent modification.
Post-Silanization Reaction Chemical reactions performed on the silanized surface.Nucleophilic substitution reactions on the chloromethyl groups.
Resulting Functionality The new properties imparted to the substrate surface.Can range from hydrophobicity/hydrophilicity to biocompatibility or specific chemical reactivity.

Integration into Hybrid Organic-Inorganic Materials for Specific Research Objectives

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. These materials have garnered significant interest due to their potential to exhibit properties superior to those of the individual components. Organosilanes are critical components in the synthesis of many hybrid materials, acting as covalent linkers between the organic and inorganic phases.

This compound is a prime candidate for creating such hybrid materials. The reactive chloromethyl groups can be used to polymerize with organic monomers or to react with other polymers, effectively integrating the silane into an organic polymeric network. Simultaneously, if the silane possesses hydrolyzable groups, it can participate in a sol-gel process with other inorganic precursors (like tetraethoxysilane, TEOS) to form an inorganic silica (B1680970) (SiO₂) network.

Specific Research Objectives and Findings:

The integration of dual-functional silanes like this compound into hybrid materials allows for the precise tuning of material properties for specific research goals:

Enhanced Mechanical Properties: By acting as a cross-linking agent, the silane can improve the toughness, modulus, and thermal stability of polymers and composites. The two reactive sites on the bis(chloromethyl) functionality allow for the formation of robust network structures.

Controlled Porosity: In the synthesis of mesoporous materials, the organic groups of the silane can act as templates or functional moieties within the pores. Co-condensation of this compound with a silica precursor can yield functionalized porous materials where the chloromethyl groups line the pore surfaces, making them available for further chemical modification.

Optoelectronic Properties: Hybrid materials containing specific organic chromophores or electronically active groups can be synthesized. While not a chromophore itself, this compound can serve as the scaffold to which such active molecules are attached, ensuring their uniform distribution within an inorganic matrix.

Component Role in Hybrid Material Example Precursor
Inorganic Phase Provides structural integrity, thermal stability, and hardness.Tetraethoxysilane (TEOS)
Organic Phase Imparts flexibility, processability, and specific functionality (e.g., optical, biological).Organic polymers, monomers
Coupling Agent Covalently links the organic and inorganic phases.This compound

The synthesis of these hybrid materials often involves a co-condensation reaction where the silane and the inorganic precursor are hydrolyzed and condensed together, forming a covalently linked, interpenetrating network. This approach ensures a homogeneous material with enhanced properties tailored for advanced applications.

Future Research Directions and Unexplored Avenues in Butyl Bis Chloromethyl Methylsilane Chemistry

Development of More Sustainable and Green Synthetic Pathways

The chemical industry's increasing focus on environmental stewardship is driving a shift towards greener and more sustainable manufacturing processes. For organosilanes like Butyl[bis(chloromethyl)]methylsilane, this translates to a need for synthetic routes that are more atom-economical, utilize less hazardous reagents, and minimize waste generation.

Future research will likely focus on moving away from traditional syntheses that may involve stoichiometric use of reactive organometallic reagents and halogenated precursors. There is a growing interest in catalysis-based approaches that can offer higher efficiency and selectivity under milder conditions. For instance, the development of catalytic hydrosilylation reactions using earth-abundant metal catalysts presents a promising avenue. An atom-economic flow approach for the synthesis of functionalized organosilanes has been reported, which utilizes catalytic potassium tert-butoxide to facilitate the rapid reaction of organolithiums with hydrosilanes under mild conditions. thegoodscentscompany.com This methodology could potentially be adapted for the synthesis of this compound, reducing the reliance on more hazardous and less selective conventional methods.

Advanced Mechanistic Investigations Using Operando Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new synthetic pathways. While traditional analytical techniques provide valuable snapshots of reaction intermediates and products, they often fail to capture the dynamic evolution of a chemical system under actual reaction conditions. Operando spectroscopy, which involves in-situ and real-time monitoring of catalytic processes, offers a powerful tool to bridge this gap. ereztech.comchemsrc.com

For this compound, operando techniques such as X-ray absorption spectroscopy (XAS), Raman spectroscopy, and infrared (IR) spectroscopy could provide unprecedented insights into its formation and reactivity. ereztech.comchemicalbook.com For example, monitoring the synthesis of this compound in real-time could elucidate the roles of catalysts, the formation of transient intermediates, and the kinetics of the reaction, allowing for precise control and optimization. chemicalbook.com

Furthermore, when this compound is used as a precursor for materials synthesis, such as in the functionalization of surfaces or the creation of polymers, operando studies can reveal the dynamics of the surface-adsorbate interactions and the mechanism of polymer chain growth. nih.govalfa-chemistry.com Understanding these fundamental processes at a molecular level is crucial for tailoring the properties of the final materials for specific applications.

Rational Design of Derivatives for Novel Research Applications

The true potential of this compound lies in its capacity to serve as a scaffold for the creation of a diverse range of derivatives with tailored functionalities. The two chloromethyl groups are reactive handles that can be readily transformed into other functional moieties through nucleophilic substitution reactions.

Future research will focus on the rational design of new this compound derivatives for specific, high-value applications. For instance, substitution of the chloro groups with amines, thiols, or alkoxides could yield novel silane (B1218182) coupling agents with enhanced adhesion properties for advanced composites and coatings. alfa-chemistry.com The introduction of chromophores or fluorophores could lead to the development of new sensory materials or fluorescent labels for biological imaging.

Moreover, the butyl and methyl groups can also be varied to fine-tune the physical and chemical properties of the resulting molecules. For example, replacing the butyl group with a longer alkyl chain could enhance hydrophobicity, while incorporating polar functional groups could improve solubility in different media. This modular approach to molecular design, guided by a deep understanding of structure-property relationships, will enable the creation of a vast library of novel organosilanes with applications spanning from medicine to electronics. nih.gov

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The complexity of chemical synthesis and the vastness of chemical space present significant challenges to the discovery and optimization of new molecules and materials. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process.

In the context of this compound chemistry, ML algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. These models can help identify optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Furthermore, AI can be employed for the de novo design of this compound derivatives with specific desired properties. By learning the intricate relationships between molecular structure and function, AI models can propose novel chemical structures that are predicted to exhibit enhanced performance in areas such as catalytic activity, material strength, or biological activity. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the autonomous discovery and creation of new functional materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl[bis(chloromethyl)]methylsilane, and what factors influence yield and purity?

  • Methodology : The compound is synthesized via chlorination of silane precursors, such as the reaction of chloromethylmethylsilane with chlorinating agents under controlled conditions. Key factors include temperature control (maintained below 172°C to prevent decomposition ), solvent selection (preference for inert solvents like dichloromethane), and stoichiometric precision. Purification is typically achieved through fractional distillation or column chromatography, with purity verified via GC-MS or NMR .

Q. Which spectroscopic and chromatographic methods are optimal for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can identify characteristic peaks for chloromethyl (-CH2_2Cl, δ ~4.5 ppm) and butyl groups (δ 0.5–1.5 ppm) .
  • GC-MS : Monitors molecular ion peaks at m/z 177.938 (exact mass) and detects impurities like unreacted precursors .
  • FT-IR : Confirms Si-C and Si-Cl bonds via absorptions at 600–800 cm1^{-1} .
    • Validation requires cross-referencing with literature spectra and ensuring <5% impurity thresholds .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods due to volatility (boiling point 172°C) and potential release of HCl vapor during hydrolysis .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point 42°C ).
  • Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with sodium bicarbonate .
  • Storage : Store in airtight containers under nitrogen at <20°C to prevent moisture ingress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodology :

  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems, reducing side products like polysiloxanes .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes thermal degradation .
  • In Situ Monitoring : Use inline FT-IR to track chloromethyl group formation and adjust reagent feed rates dynamically .

Q. What role does this compound play in the synthesis of organosilicon polymers, and how can its reactivity be modulated?

  • Methodology :

  • Cross-Linking Agent : The compound acts as a bifunctional monomer in polycarbosilane synthesis. Reactivity is tuned by substituting the butyl group with electron-withdrawing substituents (e.g., fluorine) to stabilize Si-Cl bonds .
  • Kinetic Studies : Conduct time-resolved Raman spectroscopy to monitor Si-Cl bond cleavage rates during polymerization .

Q. What computational models are effective in predicting the hydrolysis kinetics of this compound?

  • Methodology :

  • DFT Calculations : Model transition states for hydrolysis pathways using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for Si-Cl vs. C-Cl bond cleavage .
  • MD Simulations : Simulate solvent effects (e.g., water vs. THF) on reaction rates using GROMACS .
  • Validation : Correlate computational results with experimental kinetic data from UV-Vis monitoring of HCl release .

Q. How do steric and electronic effects influence nucleophilic substitution reactions of this compound?

  • Methodology :

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify steric hindrance around the Si center. High steric bulk from the butyl group slows SN2 reactions .
  • Hammett Analysis : Measure substituent effects on reaction rates with para-substituted nucleophiles (e.g., p-NO2_2 vs. p-OCH3_3 arylthiols) to determine electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.